molecular formula C26H22ClN3O3 B2557239 N-(2-chloro-4-methylphenyl)-2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide CAS No. 894908-31-7

N-(2-chloro-4-methylphenyl)-2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide

Cat. No.: B2557239
CAS No.: 894908-31-7
M. Wt: 459.93
InChI Key: HKNGWCRLWKFAAE-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C26H22ClN3O3 and its molecular weight is 459.93. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Catalytic Applications : The preparation of catalysts for ketone reduction has been explored through the synthesis of pincer complexes involving related naphthyridinyl acetamide derivatives. These catalysts are significant for their efficiency in hydrogenation reactions, showcasing the potential utility of related compounds in catalysis and organic synthesis Facchetti et al., 2016.

  • Antibacterial Agents : Derivatives of naphthyridinyl acetamides have been synthesized and evaluated for their antibacterial activity, indicating significant potential in developing new antibacterial agents. This demonstrates the relevance of such compounds in medicinal chemistry and drug development Ramalingam et al., 2019.

Biological Activities

  • Anti-Microbial Activity : The design of new pyrano quinoline derivatives, which are structurally related to naphthyridinyl acetamides, has been investigated for their anti-microbial properties. These studies highlight the compound's potential role in addressing microbial infections Watpade et al., 2017.

  • Anti-Inflammatory Activity : Research on novel derivatives similar in structure has revealed anti-inflammatory activities, suggesting the potential therapeutic applications of naphthyridinyl acetamides in treating inflammatory conditions Sunder et al., 2013.

Structural and Supramolecular Chemistry

  • Structural Studies : Investigations into the supramolecular assembly and molecular conformations of halogenated N,2-diarylacetamides, which share functional groups with the target compound, provide insight into the chemical behavior and potential applications of such molecules in material science and molecular engineering Nayak et al., 2014.

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O3/c1-15-4-8-18(9-5-15)24(32)20-13-30(26-19(25(20)33)10-7-17(3)28-26)14-23(31)29-22-11-6-16(2)12-21(22)27/h4-13H,14H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNGWCRLWKFAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=C(C=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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